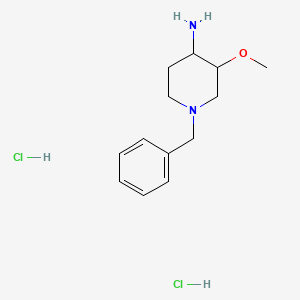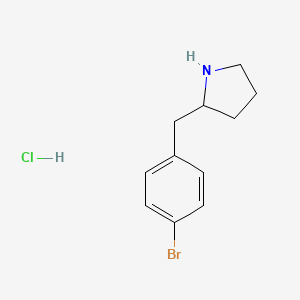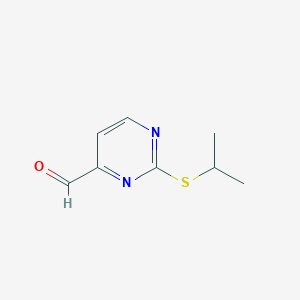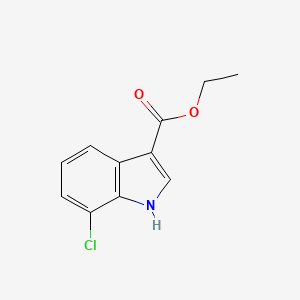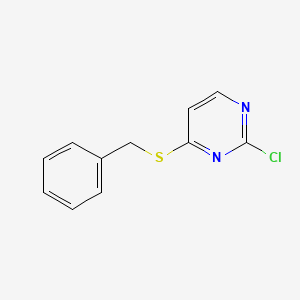
4-(Benzylsulfanyl)-2-chloropyrimidine
Vue d'ensemble
Description
4-(Benzylsulfanyl)-2-chloropyrimidine is a chemical compound belonging to the pyrimidine family. It is a heterocyclic aromatic compound composed of a benzene ring, a pyrimidine ring, and a chlorine atom. This compound is a synthetic analog of the naturally occurring pyrimidine base, thymidine, and has been used in a variety of scientific research applications. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-(Benzylsulfanyl)-2-chloropyrimidine serves as a key intermediate in the synthesis of a wide variety of pyrimidine derivatives with potential biological activities. In a study focusing on the synthesis of novel 5-hydroxymethylpyrimidines, compounds with a benzylsulfanyl group at the 4-position demonstrated notable properties. These derivatives were found to have moderate anticancer properties and exhibited antifungal action, highlighting the versatility of this compound in medicinal chemistry (Stolarczyk et al., 2021).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties. Pyrimidinic Schiff bases, including compounds structurally related to this compound, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, suggesting their potential industrial applications in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).
Antitumor Activity
Research on pyrimidine derivatives, including those related to this compound, has indicated significant antitumor activity. For instance, certain pyrimidine derivatives have been synthesized as inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents. These findings underscore the potential of this compound derivatives in the development of new chemotherapeutic agents (Gangjee et al., 1996).
Fluorescent Material Development
The synthesis strategies involving pyrimidine cores, including those related to this compound, have led to the discovery of fluorescent materials with potential applications in organic electronics and sensing. The ability to modify the pyrimidine core enables the development of compounds with interesting fluorescent properties, which could be utilized in the design of new optical materials and sensors (Itami et al., 2004).
Propriétés
IUPAC Name |
4-benzylsulfanyl-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOLBLVIGVQUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)
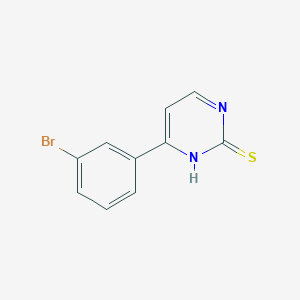
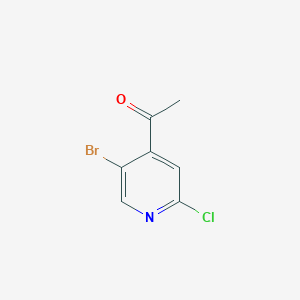


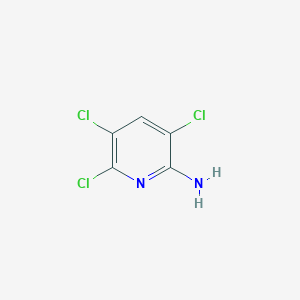

![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)
